molecular formula C12H10FN3 B10906722 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine

Cat. No.: B10906722
M. Wt: 215.23 g/mol
InChI Key: CZRIWCITZIUORK-OQLLNIDSSA-N
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Description

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring substituted with a hydrazone moiety, which is further substituted with a 2-fluorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine typically involves the condensation reaction between 3-chloro-2-hydrazinylpyridine and 2-fluorobenzaldehyde. The reaction is carried out in ethanol as the solvent, and the mixture is stirred at room temperature overnight. The resulting product is then filtered and dried to obtain the desired compound with a yield of approximately 85% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the fluorobenzylidene group can enhance the compound’s binding affinity to specific targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine
  • 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]pyridine

Uniqueness

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine is unique due to the presence of the 2-fluorobenzylidene group, which imparts distinct electronic properties and enhances its reactivity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

Molecular Formula

C12H10FN3

Molecular Weight

215.23 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]pyridin-4-amine

InChI

InChI=1S/C12H10FN3/c13-12-4-2-1-3-10(12)9-15-16-11-5-7-14-8-6-11/h1-9H,(H,14,16)/b15-9+

InChI Key

CZRIWCITZIUORK-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=NC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=NC=C2)F

Origin of Product

United States

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